molecular formula C6H4BrCl2NO B11857114 2-Bromo-3,5-dichloro-4-methoxypyridine

2-Bromo-3,5-dichloro-4-methoxypyridine

Cat. No.: B11857114
M. Wt: 256.91 g/mol
InChI Key: RNJPVCZFJFLLJF-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloro-4-methoxypyridine is a halogenated pyridine derivative. Pyridines are a class of organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine, chlorine, and methoxy groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dichloro-4-methoxypyridine typically involves halogenation and methoxylation reactions. One common method starts with 2,3,5-trichloropyridine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The methoxylation step involves reacting the brominated product with methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of automated systems allows for precise control of reaction conditions, leading to consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dichloro-4-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated pyridines or pyridine alcohols.

Scientific Research Applications

2-Bromo-3,5-dichloro-4-methoxypyridine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of drugs targeting specific biological pathways.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichloro-4-methoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms enhances its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine: Similar structure with an additional iodine atom.

    2-Bromo-3,6-dichloro-5-methoxypyridine: Differently positioned halogen atoms.

Uniqueness

2-Bromo-3,5-dichloro-4-methoxypyridine is unique due to its specific arrangement of halogen and methoxy groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals.

Properties

Molecular Formula

C6H4BrCl2NO

Molecular Weight

256.91 g/mol

IUPAC Name

2-bromo-3,5-dichloro-4-methoxypyridine

InChI

InChI=1S/C6H4BrCl2NO/c1-11-5-3(8)2-10-6(7)4(5)9/h2H,1H3

InChI Key

RNJPVCZFJFLLJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1Cl)Br)Cl

Origin of Product

United States

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